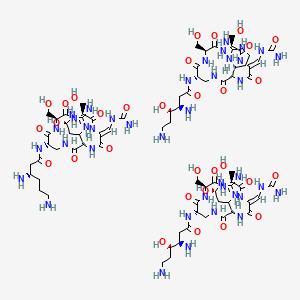
2-Hexenoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexenoic anhydride is a chemical compound characterized by its colorless liquid form and pungent odor. It is soluble in organic solvents such as ether and chloroform. This compound is known for its instability and tendency to undergo hydrolysis reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hexenoic anhydride can be synthesized through the reaction of an acid chloride with the sodium salt of a carboxylic acid. This process involves nucleophilic acyl substitution, where the acid chloride reacts with the carboxylate anion to form the anhydride . Another method involves the direct synthesis of symmetrical carboxylic anhydrides from carboxylic acids using triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves the dehydration of carboxylic acids. This can be achieved by removing one equivalent of water from two equivalents of the organic acid in a dehydration reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexenoic anhydride undergoes various chemical reactions, including hydrolysis, nucleophilic acyl substitution, and reduction.
Common Reagents and Conditions:
Hydrolysis: Reacts with water to form carboxylic acids.
Nucleophilic Acyl Substitution: Reacts with alcohols to form esters and with amines to form amides.
Reduction: Can be reduced to primary alcohols by hydride reduction.
Major Products Formed:
Hydrolysis: Carboxylic acids
Nucleophilic Acyl Substitution: Esters and amides
Reduction: Primary alcohols
Aplicaciones Científicas De Investigación
2-Hexenoic anhydride is used in various scientific research applications:
Chemistry: As an intermediate in organic synthesis for the production of esters and ethers.
Biology: Utilized in the preparation of modified chitosan nanoparticles for drug delivery systems.
Medicine: Involved in the synthesis of acyclovir prodrugs for antiviral applications.
Industry: Used in the production of polymeric surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hexenoic anhydride involves nucleophilic acyl substitution reactions. The compound’s reactivity is primarily due to the presence of an electronegative substituent that acts as a leaving group during these reactions . This allows for the formation of various derivatives, such as esters and amides, through the interaction with nucleophiles like alcohols and amines .
Comparación Con Compuestos Similares
- Acetic Anhydride
- Benzoic Anhydride
- Hexanoic Anhydride
Comparison: 2-Hexenoic anhydride is unique due to its unsaturated structure, which includes a double bond. This feature distinguishes it from other anhydrides like acetic anhydride and benzoic anhydride, which are saturated. The presence of the double bond in this compound can influence its reactivity and the types of reactions it undergoes .
Propiedades
Número CAS |
14316-60-0 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
hex-2-enoyl hex-2-enoate |
InChI |
InChI=1S/C12H18O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h7-10H,3-6H2,1-2H3 |
Clave InChI |
LCZFHJDUNXXOHE-UHFFFAOYSA-N |
SMILES |
CCCC=CC(=O)OC(=O)C=CCCC |
SMILES canónico |
CCCC=CC(=O)OC(=O)C=CCCC |
Sinónimos |
2-HEXENOIC ANHYDRIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV)](/img/structure/B576506.png)

![1,2,3,4-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B576508.png)

![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),4,7,12,14-hexaene](/img/structure/B576512.png)


